Imidazo[1,2-a]pyridine-3-carbonyl chloride
Overview
Description
Imidazo[1,2-a]pyridine-3-carbonyl chloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its fused bicyclic structure, which includes both an imidazole and a pyridine ring
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine-3-carbonyl Chloride is a part of the imidazo[1,2-a]pyridine class of compounds . This class of compounds has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . They have also been used in the development of covalent inhibitors, specifically novel KRAS G12C inhibitors .
Mode of Action
It’s known that imidazo[1,2-a]pyridine derivatives can act as covalent inhibitors . Covalent inhibitors work by forming a covalent bond with their target, which can lead to irreversible inhibition of the target’s function .
Biochemical Pathways
It’s known that imidazo[1,2-a]pyridine derivatives can inhibit the function of their targets, which can lead to changes in various biochemical pathways .
Pharmacokinetics
It’s known that some imidazo[1,2-a]pyridine analogues have displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
It’s known that imidazo[1,2-a]pyridine derivatives can exhibit significant activity against mdr-tb and xdr-tb , and can act as potent anticancer agents for KRAS G12C-mutated cells .
Action Environment
It’s known that the compound can produce flammable gases on contact with water .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridine-3-carbonyl chloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates . This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses. Additionally, this compound can bind to DNA and RNA, potentially interfering with the replication and transcription processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis, or programmed cell death, in cancer cells by activating specific signaling pathways . This compound can also modulate gene expression, leading to changes in the production of proteins that are crucial for cell survival and proliferation . Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with target proteins, leading to their inhibition or activation . This compound also interacts with nucleic acids, causing structural changes that can impede the replication and transcription processes . Additionally, this compound can modulate the activity of transcription factors, which are proteins that regulate the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of specific enzymes and persistent changes in gene expression . The stability and activity of this compound can be influenced by factors such as temperature, pH, and the presence of other reactive molecules .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic response, but exceeding this dosage can lead to adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites . These metabolites can have different biological activities and can influence the overall pharmacokinetics of the compound . Additionally, this compound can affect the levels of certain metabolites within the cell, thereby altering metabolic flux and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, allowing it to accumulate in certain tissues . Additionally, this compound can bind to plasma proteins, which can influence its distribution and bioavailability .
Subcellular Localization
This compound is localized in various subcellular compartments, including the nucleus, cytoplasm, and mitochondria . Its activity and function can be influenced by its localization, as it can interact with different biomolecules in these compartments . For instance, in the nucleus, this compound can bind to DNA and modulate gene expression, while in the mitochondria, it can affect energy production and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-3-carbonyl chloride typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. Common synthetic strategies include:
Condensation Reactions: These involve the reaction of 2-aminopyridine with various aldehydes or ketones under acidic or basic conditions to form the imidazo[1,2-a]pyridine core.
Multicomponent Reactions: These reactions combine three or more reactants in a single step to form the desired product, often using catalysts such as transition metals.
Oxidative Coupling: This method involves the coupling of 2-aminopyridine with other aromatic compounds in the presence of oxidizing agents.
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.
Batch Processing: Traditional batch processing methods are also used, particularly for smaller-scale production.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridine-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of a functional group in the molecule with another group.
Oxidation Reactions: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Halides, nucleophiles, and catalysts such as palladium or copper are commonly used.
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Major Products:
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Oxidation: Oxidized imidazo[1,2-a]pyridine compounds.
Reduction: Reduced imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Imidazo[1,2-a]pyridine-3-carbonyl chloride has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine-3-carbonyl chloride can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine-3-carboxamides: These compounds also exhibit significant biological activity and are used in medicinal chemistry.
Imidazo[1,2-a]pyrazines: These compounds have similar structural features and are explored for their potential in drug discovery.
Uniqueness: this compound stands out due to its unique reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-3-carbonyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8(12)6-5-10-7-3-1-2-4-11(6)7/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJYOUHATAPWGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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